Sitagliptin N-Sulfate Sodium Salt

Drug Metabolism Pharmacokinetics Bioanalysis

Sitagliptin N-Sulfate Sodium Salt is the analytically essential, pharmacologically inactive Phase II sulfate conjugate metabolite of the DPP-4 inhibitor sitagliptin. Representing <7% of circulating drug-related material, this high-purity reference standard is irreplaceable by the parent drug (CAS 654671-77-9) or other gliptins for regulatory-compliant (FDA/EMA) LC-MS/MS bioanalytical method validation, impurity profiling per ICH Q3A/Q3B, and ANDA submissions. Its unique sulfotransferase-mediated formation pathway also makes it critical for drug-drug interaction screenings and definitive metabolite identification in clinical mass balance studies. Ensure analytical precision with this certified metabolite standard.

Molecular Formula C₁₆H₁₅F₆NaN₅O₄S
Molecular Weight 509.36
Cat. No. B1151998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin N-Sulfate Sodium Salt
SynonymsN-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]sulfamic Acid Sodium Salt; 
Molecular FormulaC₁₆H₁₅F₆NaN₅O₄S
Molecular Weight509.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin N-Sulfate Sodium Salt: High-Purity Metabolite & Impurity Reference Standard for DPP-4 Inhibitor Analysis


Sitagliptin N-Sulfate Sodium Salt is a characterized Phase II sulfate conjugate metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, formed endogenously via sulfotransferase-mediated conjugation [1]. Identified as a minor circulating and excretory metabolite (<1–7% of plasma radioactivity) following oral sitagliptin administration, it serves as an essential analytical reference standard for metabolite identification, impurity profiling, and pharmacokinetic/metabolic stability studies in pharmaceutical development and regulatory submissions [2].

Why Sitagliptin N-Sulfate Sodium Salt Cannot Be Replaced by Sitagliptin Phosphate or Generic Analogs


Sitagliptin N-Sulfate Sodium Salt is chemically and functionally distinct from the parent drug sitagliptin phosphate (CAS 654671-77-9) and other gliptin-class DPP-4 inhibitors. While the parent drug acts as a potent, reversible DPP-4 inhibitor (human DPP-4 IC₅₀ = 18 nM), the N-sulfate conjugate represents an inactive or low-activity metabolite produced during phase II biotransformation, which accounts for only a minor fraction of total drug-related material in vivo [1]. Consequently, substitution of this metabolite reference standard with the parent drug or a different gliptin analog (e.g., vildagliptin, saxagliptin) is invalid for analytical applications requiring precise quantification of this specific circulating metabolite or for impurity profiling mandated by regulatory agencies (FDA, EMA) in abbreviated new drug applications (ANDAs) [2].

Quantitative Differentiation of Sitagliptin N-Sulfate Sodium Salt from Analogs and Parent Drug


Metabolite Abundance: N-Sulfate Conjugate Represents a Minor but Essential Circulating Species

In a human mass balance study using [14C]sitagliptin, the N-sulfate metabolite was detected in plasma at trace levels, representing <1% to 7% of total plasma radioactivity, whereas the parent drug accounted for approximately 74% of the plasma AUC. This quantitative difference underscores the N-sulfate's role as a minor metabolite requiring a dedicated reference standard for accurate quantification in pharmacokinetic studies [1].

Drug Metabolism Pharmacokinetics Bioanalysis

Excretory Pathway: N-Sulfate Conjugate Demonstrates Distinct Renal vs. Fecal Elimination Profile

Following oral administration of [14C]sitagliptin, the N-sulfate metabolite was detected in both urine (as part of the 13% of dose excreted as metabolites in urine) and feces (as part of the 3% of dose excreted as metabolites in feces). In contrast, the parent drug accounted for the majority of radioactivity recovered in urine and feces, with 87% of the dose excreted renally as parent drug [1].

Drug Metabolism Excretion Mass Balance

Pharmacological Activity: N-Sulfate Conjugate Lacks Significant DPP-4 Inhibitory Potency vs. Parent Drug

The parent compound sitagliptin phosphate exhibits potent DPP-4 inhibition with an IC₅₀ of 18 nM in human DPP-4 assays [1]. In contrast, the N-sulfate conjugate is a Phase II metabolite and, based on structural modification of the primary amine by sulfation, is considered pharmacologically inactive or minimally active as a DPP-4 inhibitor. This inference is supported by the general class knowledge that N-sulfation of amine-containing drugs abolishes target binding [2].

Enzyme Inhibition DPP-4 Metabolite Activity

Purity and Characterization: N-Sulfate Sodium Salt Meets Stringent Reference Standard Specifications

Sitagliptin N-Sulfate Sodium Salt is supplied with a purity of ≥95% by HPLC, accompanied by full structural characterization including NMR, MS, and IR spectra, and is suitable for use as a reference standard in ANDA and DMF filings [1]. In comparison, generic sitagliptin phosphate or other DPP-4 inhibitors are not suitable for quantifying this specific impurity or metabolite due to different chromatographic retention times and mass spectrometric fragmentation patterns [2].

Analytical Chemistry Reference Standards Quality Control

Stability and Storage: N-Sulfate Sodium Salt Requires Controlled Conditions for Long-Term Integrity

The sodium salt of Sitagliptin N-Sulfate is hygroscopic and requires storage under inert atmosphere at -20°C for long-term stability (up to 3 years as powder) or -80°C for stock solutions (up to 6 months) . In contrast, the parent drug sitagliptin phosphate is stable at room temperature in a dry environment .

Stability Reference Standard Handling Storage

Optimal Procurement and Application Scenarios for Sitagliptin N-Sulfate Sodium Salt


Metabolite Identification and Quantification in Human Pharmacokinetic Studies

When conducting clinical mass balance studies or metabolite profiling for sitagliptin, the N-sulfate standard is required to calibrate and validate LC-MS/MS assays for accurate quantification of this minor circulating metabolite. Given its low plasma abundance (<7% of total radioactivity), a high-purity reference standard is essential to meet regulatory guidelines for bioanalytical method validation [1].

Impurity Profiling for ANDA and DMF Submissions of Generic Sitagliptin

Generic drug manufacturers must demonstrate control of all potential impurities, including Phase II metabolites like the N-sulfate. This compound serves as a key impurity reference standard for developing and validating stability-indicating HPLC methods, ensuring compliance with ICH Q3A/Q3B and FDA ANDA requirements [2][3].

In Vitro Metabolism Studies Using Human Hepatocytes or S9 Fractions

In drug-drug interaction (DDI) assessments or metabolic stability screens, the N-sulfate standard is used to identify and quantify sulfotransferase-mediated conjugation products. Its use enables accurate determination of intrinsic clearance via this pathway and aids in predicting potential pharmacokinetic variability in patient populations [4].

Forensic and Clinical Toxicology Confirmation Testing

In cases of suspected sitagliptin overdose or adverse drug reactions, the N-sulfate metabolite may be monitored as a marker of exposure. A certified reference standard is necessary for definitive identification and quantification in urine or plasma samples using validated LC-MS/MS methods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin N-Sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.